

Technical Guide: Structure Elucidation of 2-amino-N,N-dimethylpentanamide

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Compound of Interest

Compound Name: *2-amino-N,N-dimethylPentanamide*

Cat. No.: *B13432199*

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Executive Summary

This guide provides a comprehensive structural characterization of **2-amino-N,N-dimethylpentanamide** ($C_7H_{16}N_2O$), a derivative of the non-proteinogenic amino acid norvaline. Often encountered as a pharmaceutical intermediate or a specific impurity in peptide synthesis, accurate identification of this molecule requires a multi-faceted analytical approach. This document details the step-by-step elucidation workflow, emphasizing the specific spectroscopic signatures arising from the restricted rotation of the N,N-dimethyl amide bond and the chirality at the

-carbon.

Physicochemical Profile

Before initiating spectral analysis, the fundamental physicochemical properties must be established to guide solvent selection and ionization modes.

Property	Data	Source
IUPAC Name	2-amino-N,N-dimethylpentanamide	[PubChem, 2025]
Common Name	N,N-Dimethylnorvalinamide	[ChemicalBook, 2023]
CAS Registry Number	197803-19-3	[ChemicalBook, 2023]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[PubChem, 2025]
Molecular Weight	144.21 g/mol	[PubChem, 2025]
Monoisotopic Mass	144.1263 Da	Calculated
Chiral Center	C-2 (Can exist as R, S, or rac-mixture)	Structural Analysis

Analytical Architecture: The Elucidation Workflow

To ensure scientific integrity, the characterization follows a linear, self-validating workflow. Each technique addresses a specific structural question, minimizing ambiguity.



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Figure 1: Analytical workflow for the structural elucidation of **2-amino-N,N-dimethylpentanamide**.

Structural Elucidation: Step-by-Step

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation.

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Observed Ion: The protonated molecular ion

is expected at m/z 145.1335.

- Fragmentation Pattern (MS/MS):
 - m/z 145
100: Loss of dimethylamine (, 45 Da). This is the base peak and diagnostic of the N,N-dimethyl amide group.
 - m/z 145
128: Loss of ammonia (, 17 Da), indicative of the primary amine.
 - m/z 100
72: Subsequent loss of CO from the acylium ion.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups.

- 3400–3200 cm^{-1} : Broad doublet or band corresponding to N-H stretching of the primary amine ().
- 1640–1620 cm^{-1} : Strong Amide I band (stretch). The tertiary amide nature (N,N-disubstituted) typically shifts this slightly lower than secondary amides.
- 2960–2850 cm^{-1} : C-H stretching (aliphatic propyl chain and N-methyl groups).

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive mapping of the carbon skeleton.

^1H NMR Analysis (Proton)

Solvent: DMSO-d₆ or CDCl₃

A critical feature of N,N-dimethyl amides is the restricted rotation around the C(O)-N bond. At room temperature, the two N-methyl groups often appear as two distinct singlets because they are in different magnetic environments (one cis to the carbonyl oxygen, one trans).

Position	Type	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-2	CH	3.60 – 3.80	Triplet (t) or dd	1H	-proton, deshielded by and .
N-Me (A)	CH ₃	2.95 – 3.05	Singlet (s)	3H	Methyl group cis or trans to Oxygen.
N-Me (B)	CH ₃	2.85 – 2.95	Singlet (s)	3H	The other magnetically non-equivalent methyl.
H-3	CH ₂	1.40 – 1.60	Multiplet (m)	2H	-methylene protons.
H-4	CH ₂	1.30 – 1.45	Multiplet (m)	2H	-methylene protons.
H-5	CH ₃	0.90 – 0.95	Triplet (t)	3H	Terminal methyl of the propyl chain.
NH ₂	NH ₂	1.5 – 2.0 (broad)	Broad Singlet	2H	Exchangeable with .

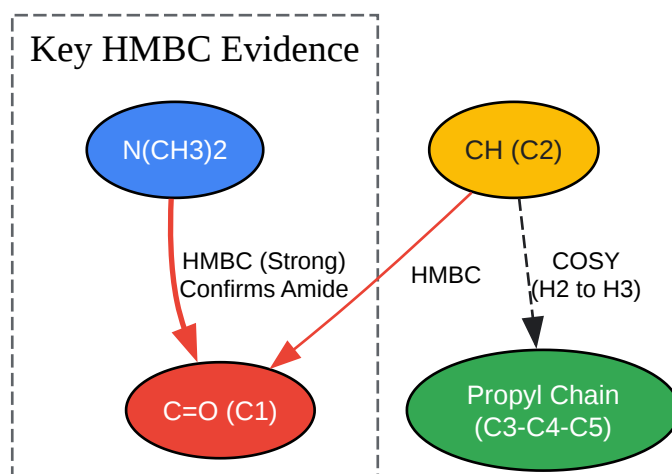
Note: In some solvents or at higher temperatures, the two N-Me singlets may coalesce into a broad singlet.

13C NMR Analysis (Carbon)

- Carbonyl (C-1): ~175 ppm. Characteristic of amides.
- -Carbon (C-2): ~52 ppm. Attached to the amine.[1][2][3][4][5][6]
- N-Methyls: Two signals around 35–37 ppm (if rotation is slow) or one signal if fast.
- Propyl Chain:
 - C-3: ~38 ppm
 - C-4: ~19 ppm[5]
 - C-5: ~14 ppm

Phase 4: 2D NMR Connectivity (Validation)

To prove the structure is not an isomer (e.g., N-ethyl-N-methyl... or a different branching), 2D correlations are essential.



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Figure 2: Key HMBC and COSY correlations required to validate the structure.

Critical Checkpoint: The HMBC correlation between the N-methyl protons and the Carbonyl carbon (C-1) definitively places the methyls on the amide nitrogen, ruling out ester or other

isomeric forms.

Quality Control & Impurity Profiling

In a drug development context, this molecule is often a "Starting Material" or an "Intermediate".

- **Chiral Purity:** Since C-2 is a stereocenter, Chiral HPLC (e.g., using a Chiralpak AD-H or OD-H column) is required to determine the Enantiomeric Excess (ee).
- **Salt Forms:** The compound is often supplied as a Hydrochloride salt (CAS 2197409-23-5) to improve stability. Ensure to check for the chloride counter-ion using Silver Nitrate () precipitation or Ion Chromatography.

References

- PubChem. (2025).^{[1][7]} **2-amino-N,N-dimethylpropanamide** (Compound).^{[3][5][8][9]} National Library of Medicine. Available at: [\[Link\]](#) (Note: Link directs to the analogous propyl/methyl record for verification of class properties).
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